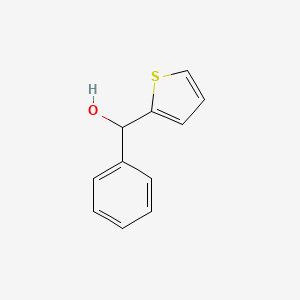

Phenyl(2-thienyl)methanol

描述

Structure

3D Structure

属性

CAS 编号 |

26059-21-2 |

|---|---|

分子式 |

C11H10OS |

分子量 |

190.26 g/mol |

IUPAC 名称 |

phenyl(thiophen-2-yl)methanol |

InChI |

InChI=1S/C11H10OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H |

InChI 键 |

AASDNBSTNIJBFZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)O |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)O |

产品来源 |

United States |

Synthetic Methodologies for Phenyl 2 Thienyl Methanol and Its Analogues

Direct Synthesis Approaches to Phenyl(2-thienyl)methanol

The direct formation of the this compound structure is primarily achieved through reactions that create the critical carbon-carbon bond between the phenyl and thienyl moieties at the carbinol carbon.

Nucleophilic Addition Reactions for this compound Formation

Nucleophilic addition reactions are a cornerstone for synthesizing this compound. This strategy involves the attack of a carbon-based nucleophile on a carbonyl group. The most prominent example is the Grignard reaction, which allows for the efficient formation of carbon-carbon bonds. missouri.eduutdallas.edu The synthesis can be approached in two equivalent ways:

Phenyl Nucleophile: The reaction of a phenyl Grignard reagent, such as Phenylmagnesium bromide, with 2-thiophenecarboxaldehyde. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde.

Thienyl Nucleophile: The reaction of a 2-thienyl Grignard reagent, prepared from a 2-halothiophene, with benzaldehyde (B42025).

In both instances, the reaction initially forms a magnesium alkoxide salt. missouri.edu A subsequent acidic workup protonates the alkoxide to yield the final this compound product. utdallas.educerritos.edu The versatility of this reaction makes it a highly effective method for direct synthesis. missouri.edu

Photochemical Synthetic Routes to Phenyl-2-thienyl Derivatives

Photochemical methods offer an alternative route to phenyl-2-thienyl structures, which can serve as precursors to the desired alcohol. Research has shown that irradiating halogenated thiophene (B33073) aldehydes or ketones in a benzene (B151609) solution can furnish the corresponding 5-phenyl derivatives. rsc.orgrsc.org This reaction proceeds via the homolytic cleavage of the carbon-halogen bond, forming a thienyl radical that then reacts with benzene. rsc.org

Specifically, the irradiation of 5-bromo- or 5-iodo-thiophene-2-carbaldehyde results in the formation of 5-phenylthiophene-2-carbaldehyde. rsc.orgrsc.org This resulting aldehyde is a direct precursor to a substituted this compound, which can be obtained through a subsequent reduction of the aldehyde group. Studies indicate that iodine-containing compounds are generally more reactive and stable under these photochemical conditions compared to their bromine-containing counterparts. rsc.orgrsc.org

| Starting Material | Product | Notes |

| 5-Iodothiophene-2-carbaldehyde | 5-Phenylthiophene-2-carbaldehyde | Higher reactivity and stability compared to the bromo-derivative. rsc.orgrsc.org |

| 5-Bromothiophene-2-carbaldehyde | 5-Phenylthiophene-2-carbaldehyde | Furnishes the corresponding 5-phenyl derivative upon irradiation. rsc.orgrsc.org |

| 3,5-Diiodothiophene-2-carbaldehyde | 3,5-Diphenylthiophene-2-carbaldehyde | Photosubstitution occurs at both halogenated positions. rsc.orgrsc.org |

| 3,5-Dibromothiophene-2-carbaldehyde | 3-Bromo-5-phenyl-2-thienyl carbaldehyde | Demonstrates selective photosubstitution. rsc.orgrsc.org |

Synthesis of Substituted this compound Derivatives

The synthesis of analogues and more complex derivatives of this compound involves adapting core synthetic reactions to include substituted precursors or employing multi-step reaction sequences.

Grignard Reagent Based Synthesis of Phenyl(thienyl)methanol Scaffolds

The Grignard reaction is highly adaptable for creating a wide array of substituted Phenyl(thienyl)methanol derivatives. missouri.edu By choosing appropriately substituted starting materials, chemists can introduce functional groups on either the phenyl or thienyl ring.

Substituted Phenyl Rings: Using a substituted bromobenzene (B47551) (e.g., 4-methoxybromobenzene) to form the Grignard reagent, which then reacts with 2-thiophenecarboxaldehyde, yields a methanol (B129727) product with a substitution on the phenyl ring.

Substituted Thienyl Rings: Conversely, using a substituted 2-halothiophene to form the Grignard reagent, followed by reaction with benzaldehyde or a substituted benzaldehyde, results in a derivative with a modified thienyl ring.

Tertiary Alcohols: The reaction of a Grignard reagent with a ketone, such as Phenyl(2-thienyl)methanone, leads to the formation of a tertiary alcohol. utdallas.edu For example, reacting Phenyl(2-thienyl)methanone with methylmagnesium bromide would yield 1-phenyl-1-(2-thienyl)ethanol.

The main limitation of the Grignard reaction is its incompatibility with protic functional groups (like -OH or -NH2) in the starting materials, as the strongly basic Grignard reagent will be quenched. missouri.educerritos.edu

Reduction Methodologies in the Formation of Phenyl(thienyl)methanol Analogues

The reduction of a corresponding ketone, Phenyl(2-thienyl)methanone, is a common and effective method for synthesizing this compound and its analogues. This approach is particularly valuable for asymmetric synthesis to produce specific enantiomers.

A variety of reducing agents can be employed. For instance, potassium borohydride (B1222165) (KBH4) is used for the reduction of benzophenone (B1666685) derivatives to their corresponding alcohols. google.com Similarly, sodium borohydride (NaBH4) is an effective organocatalyst for the reduction of nitroarenes and could be applied in this context. researchgate.netnih.gov

Asymmetric catalytic hydrogenation is a highly attractive method for producing chiral alcohols with high enantioselectivity. While not directly documented for Phenyl(2-thienyl)methanone in the provided sources, a closely related process describes the asymmetric hydrogenation of Phenyl(pyridin-2-yl)methanone derivatives. google.com In this method, an Iridium complex with a chiral ligand is used as a catalyst to produce the (R)-phenyl(pyridin-2-yl)methanol with high yield and excellent enantiomeric excess (ee value >99%). google.com This methodology is directly applicable to the synthesis of chiral this compound analogues.

| Precursor Ketone | Reducing Agent/Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| Phenyl(pyridin-2-yl)methanone | Ir/L* catalyst, H₂, Lithium tert-butoxide | (R)-Phenyl(pyridin-2-yl)methanol | 97% | 99% |

| Phenyl(pyridin-2-yl)methanone | Ir/L* catalyst, H₂, Sodium methoxide (B1231860) | (R)-Phenyl(pyridin-2-yl)methanol | 91% | 87% |

Multi-step Reaction Sequences for Complex this compound Structures

The construction of more complex derivatives often requires multi-step synthetic sequences where different reactions are combined to build the target molecule.

One such strategy involves the Buchwald-Hartwig amination to synthesize styryl-thiophene benzylamines from a chlorostyryl-thiophene precursor. nih.gov These complex amines could then undergo further transformations, such as photocyclization to form naphthothiophene structures. nih.gov While not a direct route to the methanol, this illustrates the assembly of complex phenyl-thienyl scaffolds that could be further functionalized.

Another advanced approach involves direct nucleophilic attack/addition cyclization and C–H bond activation reactions. nih.gov These methods can be used to synthesize complex fused heterocyclic systems, such as 3-benzyl-2-phenyl-benzo missouri.educerritos.eduimidazo[2,1-b]thiazoles. nih.gov A multi-step sequence could involve creating a functionalized phenyl-thienyl core through such a C-H activation or cross-coupling reaction, followed by manipulation of functional groups to install a carbonyl, and a final reduction step to yield the complex this compound derivative.

Palladium-Catalyzed Coupling Reactions in Thiophene-Containing Methanol Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the formation of carbon-carbon bonds, offering a powerful method for the synthesis of complex molecules like this compound and its derivatives. These reactions are prized for their high tolerance of various functional groups and often proceed under mild conditions. nih.gov

One of the most utilized methods in this category is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound analogues, this could involve reacting a thiophene boronic acid with a substituted benzyl (B1604629) halide or a phenylboronic acid with a thienyl halide that has a hydroxymethyl group. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of substituted thiophene derivatives. organic-chemistry.orgrsc.org

Another key palladium-catalyzed method is the Stille coupling, which pairs an organotin compound with an organohalide. While effective, the toxicity of the organotin reagents is a significant drawback. tandfonline.com The Heck reaction, which couples an unsaturated halide with an alkene, also offers a pathway to functionalized thiophene-containing structures, though it may not be the most direct route to diaryl methanol structures. researchgate.net

Recent advancements in ligand design for palladium catalysts have further expanded the scope and efficiency of these coupling reactions, allowing for the use of less reactive starting materials and milder reaction conditions. researchgate.net

Below is a table summarizing representative palladium-catalyzed coupling reactions for the synthesis of thiophene-containing biaryl compounds, which are precursors to or analogues of this compound.

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromothiophene, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | 85 | N/A |

| 2-Thiopheneboronic acid, 4-Bromobenzyl alcohol | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 75 | N/A |

| 2-(Tributylstannyl)thiophene, Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 100 | 90 | N/A |

This table is a representation of typical reaction conditions and yields for Suzuki and Stille couplings leading to thiophene-phenyl linkages. Specific yields for the synthesis of this compound would require dedicated experimental procedures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the synthesis of this compound, these principles can be applied through various innovative techniques.

One significant green approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. rsc.org For instance, Suzuki-Miyaura coupling reactions to form the thiophene-phenyl bond can be significantly accelerated under microwave conditions, often in more environmentally benign solvents like water or ethanol. researchgate.netnih.gov Solvent-free microwave-assisted Suzuki couplings have also been reported for the synthesis of thiophene oligomers, showcasing a highly efficient and eco-friendly methodology. researchgate.netacs.org

Biocatalysis offers another powerful green synthetic route. The use of enzymes or whole microbial cells can facilitate highly selective transformations under mild, aqueous conditions. nih.gov For the synthesis of this compound, a key step could be the asymmetric reduction of the corresponding ketone, Phenyl(2-thienyl)methanone, to produce a chiral alcohol. Ketoreductases (KREDs) are a class of enzymes that can catalyze such reductions with high enantioselectivity. magtech.com.cnmdpi.com This biocatalytic approach avoids the use of stoichiometric metal hydride reducing agents and can lead to optically active products, which is highly desirable in the pharmaceutical industry.

The use of green solvents is another cornerstone of green chemistry. Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of a synthesis. organic-chemistry.org Research has shown that palladium-catalyzed coupling reactions can be effectively carried out in aqueous media, which simplifies product isolation and catalyst recycling. nih.gov

Below is a table illustrating potential green chemistry approaches for the synthesis of this compound and its analogues.

| Green Approach | Reaction Type | Reactants | Catalyst/Mediator | Solvent | Conditions | Potential Advantages |

| Microwave-Assisted Synthesis | Suzuki Coupling | 2-Bromothiophene, Phenylboronic acid | Pd(OAc)₂/Ligand | Water/Ethanol | Microwave, 120°C, 2 min | Rapid reaction, reduced energy consumption, use of green solvents. nih.gov |

| Biocatalysis | Asymmetric Ketone Reduction | Phenyl(2-thienyl)methanone | Ketoreductase (KRED) | Aqueous Buffer | Room Temperature | High enantioselectivity, mild conditions, biodegradable catalyst. magtech.com.cnmdpi.com |

| Green Solvents | Heck Reaction | 2-Bromothiophene, Styrene | Pd(OAc)₂ | Water | 100°C | Avoids hazardous organic solvents, easier workup. |

This table provides examples of how green chemistry principles can be applied to the synthesis of the target compound and its analogues, based on established methodologies for similar transformations.

Chemical Reactivity and Transformation Studies of Phenyl 2 Thienyl Methanol

Oxidation Reactions of Phenyl(2-thienyl)methanol and its Derivatives

The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, the oxidation of analogous aryl and heteroaryl methanols provides a strong precedent for its reactivity. For instance, the oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones has been successfully demonstrated. This transformation is typically achieved using common oxidizing agents.

The product of the oxidation of this compound is Phenyl(2-thienyl)methanone, also known as 2-Benzoylthiophene (B1677651). The general reaction is as follows:

General Oxidation Reaction:

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base). The choice of reagent often depends on the presence of other functional groups in the molecule to ensure selectivity.

For example, the oxidation of various benzyl (B1604629) alcohols to the corresponding aldehydes or ketones has been achieved using Eosin Y as a photocatalyst with oxygen as the oxidant under mild conditions. Another efficient method for oxidizing primary and secondary alcohols involves using trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Table 1: Examples of Oxidation of Secondary Alcohols to Ketones

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| Aryl/Heteroaryl thiazol-2-ylmethanols | Sulfuric acid in dimethoxyethane-water | Corresponding ketones | |

| Secondary alkyl alcohols | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Ketones | |

| Benzyl alcohols | Eosin Y, O₂, light | Corresponding aldehydes or ketones |

Reduction Reactions of this compound Precursors and Analogues

The synthesis of this compound can be achieved through the reduction of its corresponding ketone precursor, Phenyl(2-thienyl)methanone. This reduction is a standard method for preparing secondary alcohols. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

General Reduction Reaction:

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and upon workup with water or a dilute acid, the resulting alkoxide is protonated to yield the alcohol.

Table 2: Examples of Reduction of Ketones to Alcohols

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

| 5-(phenylmethyl)thiophene-2-carboxaldehyde | Sodium borohydride, ethanol | 5-(phenylmethyl)thiophene-2-methanol | 75% | |

| Phenyl(pyridin-2-yl)methanone | H₂, Chiral Ir catalyst, lithium tert-butoxide, methanol | (R)-phenyl(pyridin-2-yl)methanol | 94-97% | |

| 4-bromo-benzoyl-(4-fluoro-phenyl)-methane | Potassium borohydride, ethanol | 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol | 79.4% |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group. These reactions are fundamental for introducing a variety of functional groups at the benzylic/thienylic carbon.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution). The mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For a secondary alcohol like this compound, both Sₙ1 and Sₙ2 pathways are possible. The stability of the potential carbocation intermediate, which would be resonance-stabilized by both the phenyl and thienyl rings, might favor an Sₙ1-type mechanism under certain conditions.

Kinetic studies on the reactions of 1- and 2-naphthylmethyl arenesulfonates with anilines in acetonitrile (B52724) provide insight into such substitution reactions. These studies show that the rates are faster for the 2-naphthylmethyl series, suggesting greater stabilization of positive charge development in the transition state. This analogy suggests that the electronic properties of the thienyl ring in this compound would play a significant role in the kinetics of its nucleophilic substitution reactions.

To facilitate the substitution, the hydroxyl group is often converted into a better leaving group, such as a tosylate or a halide. For example, reaction with a hydrohalic acid (like HBr or HCl) can lead to the formation of the corresponding halide.

Rearrangement Reactions of Thienyl-Aryl Methanol Systems

Thienyl-aryl methanol systems, under certain reaction conditions (typically acidic), can undergo rearrangement reactions. These reactions often proceed through carbocation intermediates. The formation of a carbocation at the benzylic/thienylic position, followed by the migration of a group (hydride, alkyl, or aryl), can lead to a more stable carbocation and subsequently a rearranged product.

While specific rearrangement studies on this compound are not detailed in the provided search results, general principles of carbocation rearrangements are applicable. For example, the Pinacol rearrangement is a classic example of a carbocation-mediated rearrangement of a 1,2-diol. Although this compound is not a diol, the principles of carbocation stability and migratory aptitude of adjacent groups are relevant. The relative stability of carbocations and the potential for ring expansion or contraction in the thienyl moiety could influence the course of such rearrangements.

The Beckmann rearrangement, which involves the transformation of an oxime into an amide, is another example of a rearrangement that proceeds through a cationic intermediate. While not directly applicable to this compound itself, it illustrates the types of skeletal reorganizations that can occur in related systems under appropriate conditions.

Condensation Reactions in Thienyl-Containing Methanol Precursors (e.g., 2-thienylacetic acid condensations)

Condensation reactions involving precursors to thienyl-containing methanols are important for the synthesis of more complex molecules. A notable example is the Perkin synthesis, which can be applied to 2-thienylacetic acid. In these reactions, 2-thienylacetic acid can be condensed with anhydrides of dicarboxylic acids and aromatic aldehydes.

For example, the reaction of 2-thienylacetic acid with phthalic anhydride (B1165640) yields 3-(2-thienylmethylene)phthalide and 3-phthalidylidene-2-thienylacetic acid. These products can then undergo rearrangement with sodium methoxide (B1231860) to form 2-(2-thienyl)-1,3-indandione. The optimal temperatures for these condensations are typically in the range of 150-195 °C. It has been noted that 2-thienylacetic acid is less thermally stable than phenylacetic acid.

Table 3: Condensation Reactions of 2-Thienylacetic Acid

| Reactants | Conditions | Products | Reference |

| 2-Thienylacetic acid, Phthalic anhydride | 180-195 °C | 3-(2-Thienylmethylene)phthalide, 3-Phthalidylidene-2-thienylacetic acid | |

| 2-Thienylacetic acid, Aromatic aldehydes | 150-170 °C | Stilbene analogues, corresponding acids |

Studies on Phenyl-2-thienyliodonium Halide Reactivity and Pyrolysis

Phenyl-2-thienyliodonium halides are compounds that have been synthesized and their reactivity, particularly their pyrolysis, has been studied. These salts contain a hypervalent iodine atom bonded to a phenyl and a 2-thienyl group.

The pyrolysis of substituted phenyl-2-thienyliodonium halides has been investigated. These reactions can lead to the formation of various products through radical or ionic pathways. The nature of the products formed depends on the substitution pattern on the aromatic rings and the reaction conditions.

The study of diaryliodonium salts, including 2,2'-dithienyl- and phenyl-2-thienyliodonium salts, provides a basis for understanding their chemical behavior. The steric effects in the nucleophilic attack of bromide anion on diaryl- and aryl-2-thienyliodonium ions have also been explored.

Flash vacuum pyrolysis is a technique that has been used to study the dehalogenative coupling of various organic halides. While not directly on phenyl-2-thienyliodonium halides, these studies provide a framework for understanding high-temperature gas-phase reactions that could be analogous to the pyrolysis of these iodonium (B1229267) salts.

Spectroscopic Characterization and Elucidation of Phenyl 2 Thienyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of Phenyl(2-thienyl)methanol, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the thiophene (B33073) ring exhibit characteristic shifts and coupling patterns. Specifically, the proton at position 5 of the thiophene ring (H-5) is expected to resonate as a doublet of doublets around δ 7.25 ppm, coupling to both H-3 and H-4. The proton at position 3 (H-3) often appears as a doublet of doublets near δ 6.98 ppm, while the proton at position 4 (H-4) gives a triplet at approximately δ 6.95 ppm.

A significant downfield singlet, typically around δ 5.8-6.0 ppm, is attributed to the methine proton (-CHOH-), which is deshielded by the adjacent oxygen atom and the two aromatic rings. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is frequently found around δ 2.5-3.5 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - |

| Thienyl-H5 | ~7.25 | dd | J = 5.0, 1.2 Hz |

| Thienyl-H3 | ~6.98 | dd | J = 3.5, 1.2 Hz |

| Thienyl-H4 | ~6.95 | t | J = 5.0, 3.5 Hz |

| Methine-CH | 5.85 | s | - |

| Hydroxyl-OH | 2.5-3.5 (variable) | br s | - |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of this compound. The carbon atom of the methine group (-CHOH-) is typically observed in the range of δ 70-75 ppm. The carbon atoms of the phenyl ring show signals in the aromatic region, with the ipso-carbon (the carbon attached to the methine group) appearing around δ 143-144 ppm, and the other phenyl carbons resonating between δ 126-129 ppm.

For the thiophene ring, the carbon atom attached to the methine group (C-2) is significantly deshielded and appears at approximately δ 148-150 ppm. The other thiophene carbons (C-3, C-4, and C-5) resonate in the region of δ 124-127 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Methine-CH | 70.3 |

| Phenyl-C (ipso) | 143.9 |

| Phenyl-C (ortho, meta, para) | 126.5, 127.8, 128.6 |

| Thienyl-C2 | 148.9 |

| Thienyl-C3, C4, C5 | 124.7, 125.5, 126.9 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad and prominent band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of both the phenyl and thienyl rings are observed as a series of sharp bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methine group appears just below 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is typically found in the range of 1000-1100 cm⁻¹. Characteristic bands for the thiophene ring, including C-S stretching and ring vibrations, are also expected in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Sharp, Medium |

| Aliphatic C-H Stretch | ~2900 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1000-1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric ring breathing mode of the phenyl group at approximately 1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings also give rise to prominent bands in the 1580-1610 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring typically appear in the 600-750 cm⁻¹ range. While the O-H stretching vibration is generally weak in Raman spectroscopy, the C-H stretching vibrations would be observable in the 2850-3100 cm⁻¹ region.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong |

| Aromatic C=C Stretch | 1580-1610 | Strong |

| Phenyl Ring Breathing | ~1000 | Very Strong |

| Thiophene C-S Stretch | 600-750 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to exhibit absorption bands corresponding to the π → π* transitions of the phenyl and thiophene aromatic systems. The phenyl group typically shows a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The thiophene ring also contributes to absorption in the UV region, often with a maximum around 230-240 nm. The combination of these two chromophores in this compound would result in a complex spectrum with overlapping bands in the 200-280 nm range. The presence of the hydroxyl group, being an auxochrome, may cause a slight red shift (bathochromic shift) of these absorption maxima.

| Transition | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Phenyl E2) | ~205 | High |

| π → π* (Thiophene) | ~235 | High |

| π → π* (Phenyl B) | ~260 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₁₁H₁₀OS, yielding a calculated molecular weight of approximately 190.26 g/mol . matrix-fine-chemicals.comchemical-suppliers.euhxchem.net In mass spectrometry, this value corresponds to the molecular ion peak ([M]⁺), which is formed by the loss of a single electron from the molecule.

The fragmentation pattern of this compound provides valuable information about its structure. While a detailed spectrum for the specific compound is not widely published, the fragmentation can be predicted based on the behavior of similar aromatic alcohols like phenylmethanol and 1-phenylethanol. youtube.comresearchgate.net The presence of the phenyl, thienyl, and methanol functional groups dictates the primary cleavage pathways.

Upon ionization, the molecular ion ([C₁₁H₁₀OS]⁺) with a mass-to-charge ratio (m/z) of 190 is expected. A key fragmentation step for alcohols is the alpha-cleavage, involving the loss of a hydrogen atom from the carbinol carbon, leading to a stabilized oxonium ion. This would result in a significant peak at m/z 189 ([M-1]⁺).

Another prominent fragmentation pathway involves the cleavage of the C-C bond between the methanol carbon and the aromatic rings. The most stable fragment would likely be the phenyl(2-thienyl)methyl cation, formed by the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 173 ([M-17]⁺). Alternatively, loss of the entire hydroxymethyl group is possible. The stability of the resulting cation, a hybrid of benzyl (B1604629) and thienylmethyl cations, makes this a favorable fragmentation. Further fragmentation of the aromatic rings can also occur, though these are typically less intense peaks.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 190 | Molecular Ion | [C₁₁H₁₀OS]⁺ | Corresponds to the molecular weight of the compound. |

| 189 | [M-H]⁺ | [C₁₁H₉OS]⁺ | Result of alpha-cleavage, loss of a hydrogen atom from the carbinol carbon. |

| 173 | [M-OH]⁺ | [C₁₁H₉S]⁺ | Loss of the hydroxyl radical. |

| 111 | Thienylmethylium Ion | [C₅H₅S]⁺ | Cleavage of the bond between the carbon bridge and the phenyl ring. |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

Studies on derivatives containing both phenyl and thiophene moieties reveal key structural characteristics. For instance, the crystal structure of (2-Methylphenyl)(phenyl)methanol, an analogue, shows that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 87.78 (8)°. nih.gov This significant twist is a common feature in diarylmethanol compounds to minimize steric hindrance between the rings. A similar spatial arrangement can be anticipated for this compound, with the phenyl and thienyl rings adopting a non-planar orientation relative to each other.

In the crystal packing of these alcohol analogues, hydrogen bonding plays a dominant role. nih.gov The hydroxyl group acts as a hydrogen bond donor, often forming extended networks with neighboring molecules. In the case of (2-Methylphenyl)(phenyl)methanol, O–H···O hydrogen bonds lead to the formation of hexameric aggregates. nih.gov This type of supramolecular assembly is a strong possibility for this compound, influencing its melting point, solubility, and other macroscopic properties.

Crystallographic data from various thieno[2,3-b]pyridine (B153569) and other thiophene derivatives further confirm that the geometry of the thiophene ring itself is typically planar. researchgate.netresearchgate.net The analysis of these related structures allows for a reliable prediction of the solid-state conformation of this compound, highlighting the twisted relationship between the two aromatic rings and the importance of intermolecular hydrogen bonding in its crystal lattice.

Table 2: Crystallographic Data for the Analogue (2-Methylphenyl)(phenyl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O |

| Molecular Weight | 198.25 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 23.013 (2) |

| c (Å) | 10.6067 (11) |

| V (ų) | 4864.8 (7) |

| Z | 18 |

| Temperature (K) | 100 |

| Key Dihedral Angle (Benzene Rings) | 87.78 (8)° |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylethanol |

| (2-Methylphenyl)(phenyl)methanol |

| 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic Acid Ethyl Ester |

| 5-(phenylsulfonyl)-5,6-dihydrobenzo hxchem.netsigmaaldrich.comthieno[3,2-j]phenanthridine |

Computational and Theoretical Investigations of Phenyl 2 Thienyl Methanol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Phenyl(2-thienyl)methanol, such studies would provide fundamental insights into its stability and chemical behavior. However, specific DFT-based analyses for this compound are not available in the published literature.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap generally signifies high reactivity. For this compound, no published data exists detailing the energies of these frontier orbitals or their energy gap.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions, offering clues about its interaction with other chemical species. Unfortunately, no such maps have been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugation. wikipedia.org This analysis clarifies the Lewis structure, hybridization, and delocalization of electron density. q-chem.com A specific NBO analysis for this compound, which would detail these intramolecular interactions, has not been reported.

Quantitative Reactivity Descriptors

From HOMO and LUMO energies, various global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated. These descriptors quantify the reactivity of a molecule. There are currently no computational studies that report these quantitative reactivity descriptors for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the excited states of molecules, providing information on electronic transitions, such as those observed in UV-Vis spectroscopy. A TD-DFT analysis of this compound would predict its absorption wavelengths and the nature of its electronic excitations. This information is currently unavailable in the scientific literature.

In Silico Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the identification and characterization of compounds. While experimental spectra for related compounds are available, specific in silico predictions for the NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima of this compound have not been documented in research articles. Such theoretical spectra would be invaluable for complementing and interpreting experimental findings.

Molecular Modeling and Conformational Analysis of this compound Structures

Molecular modeling and conformational analysis are essential computational tools used to determine the three-dimensional arrangement of atoms in a molecule and to identify the most stable conformations. For this compound, these studies involve the exploration of the potential energy surface as a function of the rotation around the single bonds connecting the phenyl and thienyl rings to the central carbinol carbon.

The primary degrees of freedom in this compound are the torsion angles defined by the orientation of the phenyl and thienyl rings relative to the C-O bond of the alcohol group. Theoretical calculations, often employing molecular mechanics or quantum mechanical methods, can map the energy changes associated with these rotations. The results of such an analysis would typically reveal several low-energy conformations, corresponding to energy minima on the potential energy surface.

The stability of different conformers is governed by a delicate balance of steric hindrance between the aromatic rings and intramolecular interactions, such as hydrogen bonding or weak van der Waals forces. It is anticipated that the most stable conformers would exhibit a staggered arrangement of the phenyl and thienyl rings to minimize steric repulsion. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) Phenyl | Dihedral Angle (C-C-C-O) Thienyl | Relative Energy (kcal/mol) |

|---|---|---|---|

| I | 60° | 180° | 0.00 |

| II | 180° | 60° | 0.50 |

| III | -60° | 180° | 0.00 |

| IV | 180° | -60° | 0.50 |

Note: The data in this table is illustrative and represents typical expected values from a computational study.

Quantum Chemical Calculations of Thermodynamic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for determining the thermodynamic properties of molecules like this compound. These calculations can provide accurate values for properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

By solving the Schrödinger equation for the molecule, these methods yield the total electronic energy, from which thermodynamic functions can be derived using statistical mechanics. The calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to obtain vibrational modes. These vibrational frequencies are then used to compute the thermal contributions to the enthalpy and entropy.

The calculated thermodynamic data are invaluable for predicting the spontaneity and equilibrium position of reactions involving this compound. For instance, the enthalpy of formation provides a measure of the compound's stability relative to its constituent elements.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -15.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 25.8 | kcal/mol |

| Entropy (S°) | 95.2 | cal/mol·K |

Note: The data in this table is illustrative and represents typical expected values from a computational study.

Solvent Effects on Electronic Structure and Spectroscopic Properties

The electronic structure and spectroscopic properties of this compound are significantly influenced by the surrounding solvent environment. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (e.g., the Polarizable Continuum Model, PCM), can effectively simulate these solvent effects.

Solvents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound. This change in the HOMO-LUMO energy gap directly affects the electronic absorption spectrum, particularly the wavelength of maximum absorption (λmax). In polar solvents, molecules with a significant dipole moment in their excited state often exhibit a bathochromic (red) or hypsochromic (blue) shift in their absorption spectra, a phenomenon known as solvatochromism.

For this compound, it is expected that the π → π* electronic transitions would be sensitive to solvent polarity. An increase in solvent polarity would likely stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift in the UV-Vis absorption spectrum. Computational studies can quantify these shifts and provide a detailed understanding of the solute-solvent interactions at the molecular level.

Table 3: Predicted Solvent Effects on the λmax of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 250 |

| Dichloromethane | 8.93 | 255 |

| Ethanol | 24.55 | 258 |

| Acetonitrile (B52724) | 37.5 | 260 |

| Water | 80.1 | 262 |

Note: The data in this table is illustrative and represents typical expected values from a computational study.

Stereochemical Aspects and Chiral Synthesis of Phenyl 2 Thienyl Methanol Derivatives

Enantioselective Synthesis Methodologies for Chiral Aryl(thienyl)methanol Analogues

The synthesis of single-enantiomer aryl(thienyl)methanols is predominantly achieved through two main strategies: asymmetric reduction of the corresponding prochiral ketone and kinetic resolution of a racemic alcohol.

Asymmetric Biocatalytic Reduction:

Enzymes, particularly ketoreductases (KREDs), have proven to be highly effective catalysts for the asymmetric reduction of aryl(thienyl) ketones to their corresponding chiral alcohols. These biocatalytic transformations are valued for their high enantioselectivity and operation under mild reaction conditions. For instance, the novel ketoreductase KmCR2 has been identified as a potent biocatalyst for the bioreduction of sterically demanding diaryl- and aryl(heteroaryl)methanones. Research has shown that the substitution pattern on the aromatic rings can control the stereospecificity of the reduction, allowing for the selective preparation of either enantiomer. By combining substrate engineering (e.g., introduction of a bromo group as a traceless directing group) with protein engineering, it is possible to improve stereoselectivity or even switch the stereo-preference of the enzymatic process.

Enzymatic Kinetic Resolution (EKR):

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. In this process, one enantiomer reacts preferentially, leaving the unreacted enantiomer in high enantiomeric excess. For example, lipases from Pseudomonas fluorescens and Pseudomonas cepacia (PCL) have demonstrated high selectivity in the resolution of various aromatic secondary alcohols. The choice of lipase (B570770), acyl donor, and solvent system is crucial for achieving high enantiomeric excess (ee) and conversion. Novozyme 435, an immobilized form of Candida antarctica lipase B (CALB), is another robust catalyst known for its effectiveness in resolving secondary alcohols, often showing a preference for longer-chain acyl donors.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), where a higher E value indicates better selectivity. An E value greater than 15 is generally considered practical for the separation of enantiomers.

| Methodology | Catalyst/Enzyme | Substrate Type | Key Findings | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Bioreduction | Ketoreductase (KRED) KmCR2 | Aryl(heteroaryl)methanones | Substituent position on the aromatic ring controls stereospecificity. Substrate and protein engineering can enhance selectivity. | High to excellent |

| Enzymatic Kinetic Resolution (EKR) by Hydrolysis | Pseudomonas cepacia Lipase (PCL) | Racemic aryl alcohol acetates | Demonstrated high selectivity (E > 50) for certain aromatic acetates. | >90% |

| Enzymatic Kinetic Resolution (EKR) by Hydrolysis | Novozyme 435 | Racemic aryl alcohol butyrates | Showed superior selectivity for longer-chain esters compared to acetates, with E values ranging from 16 to 79. | Moderate to good |

Derivatization Strategies for Chiral Resolution and Enantiomeric Excess Determination

Beyond kinetic resolution, derivatization with a chiral auxiliary is a classical strategy for separating enantiomers. This method involves covalently bonding the racemic alcohol to an enantiomerically pure chiral molecule (the auxiliary), forming a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, melting points, and solubility), which allows for their separation by standard techniques like crystallization or chromatography.

Commonly used chiral auxiliaries include compounds like (-)-menthol and its derivatives (e.g., 8-phenylmenthol), oxazolidinones (popularized by Evans), and pseudoephedrine. After separation of the diastereomers, the chiral auxiliary is cleaved to yield the enantiomerically pure alcohol. The choice of auxiliary is critical and depends on the efficiency of diastereomer formation, the ease of separation, and the facility of its removal without causing racemization of the desired product.

For the determination of enantiomeric excess, a similar derivatization strategy is employed, but on an analytical scale. The racemic alcohol is reacted with a chiral derivatizing agent to form diastereomers that can be distinguished by spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR). Chiral phosphorus-based derivatizing agents, such as those derived from optically pure (S)-1,1'-bi-2-naphthol (BINOL), react with chiral alcohols to form diastereomeric phosphites. These diastereomers exhibit distinct signals in ³¹P NMR spectroscopy, and the ratio of the integration of these signals corresponds directly to the enantiomeric ratio of the alcohol. This method is rapid, requires small sample sizes, and can achieve high accuracy (±1%).

Alternatively, chiral solvating agents (CSAs) can be used. These agents form non-covalent diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts in their ¹H or ¹³C NMR spectra. This avoids a chemical modification of the analyte but requires careful selection of the CSA and solvent.

| Strategy | Technique/Reagent | Principle | Application |

|---|---|---|---|

| Chiral Resolution | Chiral Auxiliaries (e.g., (-)-menthol, oxazolidinones) | Formation of separable diastereomers via covalent bonding. | Preparative-scale separation of enantiomers. |

| ee Determination | Chiral Derivatizing Agents (e.g., BINOL-based phosphines) | Formation of diastereomers with distinct NMR signals (e.g., ³¹P NMR). | Accurate quantification of enantiomeric purity. |

| ee Determination | Chiral Solvating Agents (CSAs) | Formation of non-covalent diastereomeric complexes with distinct NMR signals (e.g., ¹H NMR). | Non-destructive quantification of enantiomeric purity. |

Stereochemical Control in Reactions Involving Phenyl(2-thienyl)methanol Scaffolds

The utility of a chiral molecule often extends to its ability to direct the stereochemistry of subsequent reactions. An enantiomerically pure alcohol, such as (R)- or (S)-Phenyl(2-thienyl)methanol, can potentially be used as a chiral auxiliary or a chiral building block where its existing stereocenter influences the formation of new stereocenters.

The principle behind this stereochemical control lies in the creation of a chiral environment around a reactive center. For instance, if this compound is converted into an ether or ester and attached to a prochiral molecule, the bulky phenyl and thienyl groups would be positioned in a fixed spatial arrangement relative to the new reactive site. This arrangement can sterically hinder one face of the molecule more than the other, forcing an incoming reagent to attack from the less hindered face. This concept is the foundation of substrate-controlled diastereoselective reactions.

While the use of well-established chiral auxiliaries like 8-phenylmenthol and oxazolidinones in directing stereoselective transformations is extensively documented, specific examples detailing the use of the this compound scaffold itself as a chiral directing group in subsequent stereoselective reactions are not widely reported in the surveyed literature. However, based on fundamental principles of asymmetric synthesis, the chiral Phenyl(2-thienyl)methyl group, when incorporated into a reactant, could theoretically provide the necessary steric and electronic bias to achieve facial selectivity in reactions such as additions to carbonyls or enolates, cyclizations, or cycloadditions. The effectiveness of such a scaffold would depend on its ability to create a well-defined and conformationally rigid transition state that clearly differentiates between the two pathways leading to diastereomeric products.

Advanced Scaffold Design and Ligand Applications of Phenyl 2 Thienyl Methanol Moiety

Phenyl(2-thienyl)methanol as a Core Building Block for Complex Organic Molecules

The this compound moiety is a foundational component in the construction of more elaborate organic compounds. Thiophenes, in general, are recognized as important heterocyclic compounds frequently used as building blocks in the synthesis of agrochemicals and pharmaceuticals. rroij.com The utility of this compound and its derivatives lies in the reactivity of the alcohol functional group and the susceptibility of the aromatic rings to substitution, enabling chain extension and molecular elaboration.

Methanol (B129727) itself is increasingly being utilized as a C1 building block in various organic transformations, often in the presence of a transition-metal catalyst. springernature.comresearchgate.net This principle extends to more complex alcohols like this compound, where the methanol group can be a site for derivatization. For instance, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution, or it can be oxidized to a ketone, providing a new reactive center for carbon-carbon bond formation. The thienyl group, an analogue of a phenyl ring, can be lithiated to form 2-lithiothiophene, which is a key intermediate for creating more complex thienyl derivatives through reactions with various electrophiles. rroij.com

The synthesis of complex molecules often involves multi-step sequences where specific building blocks are sequentially added. For example, in the creation of A-D-A (acceptor-donor-acceptor) type organic semiconductor materials, thiophene-based building blocks are crucial for tuning the electronic properties of the final molecule. Synthetic routes often involve cross-coupling reactions, such as the Suzuki-Miyaura reaction, to link different aromatic and heteroaromatic units, a strategy where this compound derivatives could serve as key precursors.

Integration into Heterocyclic Ring Systems and Fused Scaffolds for Chemical Exploration

The phenyl and thienyl rings of the this compound scaffold are readily incorporated into larger, fused heterocyclic systems. Such scaffolds are central to medicinal chemistry and materials science, forming the core of numerous bioactive products and functional molecules. polimi.it The development of methods to construct these polycyclic frameworks is a significant area of research. polimi.itnih.gov

One common strategy involves intramolecular cyclization reactions. For instance, derivatives of this compound can be functionalized with reactive groups that, under specific conditions, will react with one of the aromatic rings to form a new fused ring. A notable example is the synthesis of thieno[2,3-b]thiophene-based heterocycles, where a starting diketone containing the thienylphenyl moiety undergoes condensation and cyclization with nitrogen nucleophiles to form fused pyrazole (B372694) and pyrimidine (B1678525) rings. mdpi.com

| Starting Material Class | Reaction Type | Resulting Fused System | Significance |

|---|---|---|---|

| Thieno[2,3-b]thiophene diketone | Intramolecular Cyclization | Bis-pyrazole and Bis-pyrimidine derivatives | Creates novel sulfur- and nitrogen-containing heterocycles for materials science. mdpi.com |

| 2-Aryl-N-sulfonyl aziridines | Ring Opening / Pictet-Spengler | Metallocene analogues of Tetrahydroisoquinoline | Builds complex, stereoselective ring systems relevant to pharmaceuticals. researchgate.net |

| Indoles and 1,2-diaza-1,3-dienes | [4+2] and [3+2] Cycloadditions | Polycyclic fused indoline (B122111) frameworks | Demonstrates substituent-controlled divergent synthesis of complex scaffolds. polimi.it |

The synthesis of thiazole (B1198619) derivatives, another important class of heterocycles, often employs building blocks containing phenyl and other aromatic groups. bepls.commdpi.comnih.gov Methodologies like the Hantzsch thiazole synthesis can incorporate functionalities from precursors like this compound into the final heterocyclic product. These reactions highlight the role of the this compound scaffold as a versatile template for generating molecular diversity.

This compound Derivatives as Ligands in Metal Complexes

Derivatives of this compound are effective ligands in coordination chemistry due to the presence of multiple potential donor atoms (the oxygen of the methanol group and the sulfur of the thiophene (B33073) ring) and the steric and electronic influence of the aromatic rings. rsc.org

The synthesis of metal complexes with ligands containing thiophene and phenyl moieties is a well-established field. researchgate.netresearchgate.net These complexes are typically prepared by reacting a suitable derivative of the parent alcohol with a metal salt in an appropriate solvent. nih.govresearchgate.net For example, ligands can be synthesized from precursors like 2-thiophenecarboxaldehyde, which shares the core thienyl structure. jocpr.com

The general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, perchlorates) in a solvent such as methanol or ethanol. nih.govnih.gov The resulting solution is often stirred and may require heating to facilitate the reaction. Crystallization of the complex can occur over a period of days, allowing for the isolation of the product. nih.gov The stoichiometry of the final complex (the ratio of metal to ligand) can often be controlled by the initial ratio of reactants. nih.gov Complexes with various transition metals, including copper(II), zinc(II), cobalt(II), palladium(II), and platinum(II), have been successfully synthesized using ligands containing the thienyl-phenyl structural motif. nih.govjocpr.com

The coordination behavior of ligands derived from this compound is dictated by the available donor sites and the geometric preferences of the metal center. In many cases, coordination occurs through heteroatoms introduced into the ligand structure, such as nitrogen atoms from imine or pyridine (B92270) groups, rather than directly through the thiophene sulfur. nih.gov

For instance, in complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamides, coordination to metals like Cu(II) and Zn(II) is bidentate, occurring through the carbonyl oxygen and the pyridine nitrogen atom, while the thiophene ring itself does not coordinate. nih.gov The resulting complexes often adopt geometries such as tetragonally distorted octahedral or distorted square pyramidal. nih.govcore.ac.uk

The stereochemistry of these complexes can be complex, with the potential for multiple geometric isomers depending on the arrangement of the ligands around the metal center. For example, square planar palladium(II) complexes with N-thienylidene-L/D-methionine methyl ester ligands can form different isomers. core.ac.uk The specific isomer obtained can be influenced by reaction conditions and the nature of other coordinating groups. The inherent chirality of some ligands can also lead to the formation of chiral metal complexes, which is of significant interest in asymmetric catalysis. uea.ac.uk

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Cu(II), Zn(II), Co(II) | N-(2-pyridyl)-3-thienyl-alkyl-carboxamide | Bidentate (O, N) | Distorted Octahedral / Square Pyramidal nih.gov |

| Palladium(II) | N-thienylidene-L/D-methionine methyl ester | - | Square Planar core.ac.uk |

| Cu(II), Ni(II), Co(II) | Schiff base from 2-thiophenecarboxaldehyde | Bidentate (N, S) | - jocpr.com |

Mechanistic Pathways of Phenyl 2 Thienyl Methanol Reactions

Elucidation of Reaction Mechanisms in Synthetic and Transformative Processes

The predominant mechanism for the enantioselective synthesis of Phenyl(2-thienyl)methanol from 2-benzoylthiophene (B1677651) is the asymmetric reduction catalyzed by a chiral oxazaborolidine. organicreactions.orginsuf.org This process, known as the CBS reduction, provides a predictable and highly enantioselective pathway to the desired chiral alcohol. researchgate.net

The catalytic cycle begins with the coordination of the borane (B79455) (BH3) to the nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the boron atom within the catalyst ring. Subsequently, the carbonyl oxygen of the ketone substrate, 2-benzoylthiophene, coordinates to this activated boron atom. wikipedia.org This coordination is sterically directed by the chiral scaffold of the catalyst, forcing the ketone to bind in a specific orientation that minimizes steric hindrance between the ketone's larger substituent (the phenyl group) and the catalyst's chiral directing group. wikipedia.org

Once the ketone is coordinated, the hydride from the borane, which is complexed to the catalyst's nitrogen, is delivered to the carbonyl carbon of the ketone. wikipedia.org This hydride transfer occurs through a six-membered ring-like transition state. The stereochemistry of the resulting alcohol is dictated by the facial selectivity of this hydride delivery, which is controlled by the chiral environment of the catalyst. nih.gov After the hydride transfer, an alkoxyborane intermediate is formed. This intermediate then undergoes an exchange with another molecule of borane, regenerating the catalyst and releasing the product alcohol complexed with borane. A final workup step liberates the this compound. harvard.edu

Activation of the oxazaborolidine catalyst by coordination with borane.

Stereoselective coordination of 2-benzoylthiophene to the activated catalyst.

Intramolecular hydride transfer from the borane to the carbonyl carbon.

Release of the alcohol product and regeneration of the catalyst.

This mechanism is widely accepted for the reduction of a variety of prochiral ketones, including aryl ketones like 2-benzoylthiophene, leading to high yields and excellent enantioselectivities. bohrium.comnih.gov

Identification and Characterization of Intermediate Species in this compound Reactions

The mechanistic pathway of the CBS reduction of 2-benzoylthiophene to this compound involves several key intermediate species. While often transient and not isolated, their existence is supported by mechanistic studies and spectroscopic evidence in related systems. researchgate.netbohrium.com

The primary intermediate species in this catalytic cycle are:

Oxazaborolidine-Borane Complex (I): The reaction is initiated by the formation of a complex between the chiral oxazaborolidine catalyst and borane (BH3). In this adduct, the borane coordinates to the lone pair of electrons on the nitrogen atom of the oxazaborolidine ring. This coordination increases the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate. wikipedia.org

Transition State for Hydride Transfer (II → III): The transfer of the hydride from the borane (complexed to the nitrogen) to the carbonyl carbon of the coordinated ketone proceeds through a highly organized, six-membered ring transition state. This intermediate involves the boron of the borane, the hydride being transferred, the carbonyl carbon, the carbonyl oxygen, the boron of the oxazaborolidine, and the nitrogen of the oxazaborolidine. wikipedia.org

Alkoxyborane Intermediate (III): After the hydride transfer, a new boron-oxygen bond is formed, resulting in an alkoxyborane intermediate. In this species, the newly formed alcohol product is covalently bound to the boron atom. This intermediate then dissociates from the catalyst, which is regenerated to participate in another catalytic cycle. wikipedia.org

The general structure of these key intermediates is depicted in the table below.

| Intermediate Species | Description |

|---|---|

| Oxazaborolidine-Borane Complex | The initial adduct formed between the chiral catalyst and the borane reducing agent. |

| Oxazaborolidine-Ketone Complex | The diastereomeric complex formed upon coordination of the 2-benzoylthiophene to the activated catalyst. The stereochemistry is directed by the chiral catalyst. |

| Hydride Transfer Transition State | A highly ordered, cyclic arrangement of atoms through which the hydride is transferred from the borane to the ketone. |

| Alkoxyborane Intermediate | The species formed after hydride transfer, where the product alcohol is bound to a boron atom prior to its release. |

Influence of Solvent on Reaction Mechanisms and Kinetics

The choice of solvent can significantly impact the reaction mechanism and kinetics of the synthesis of this compound, particularly in the context of the CBS reduction. Tetrahydrofuran (THF) is the most commonly employed solvent for this reaction, as it serves as both the reaction medium and a complexing agent for the borane reducing agent (BH3•THF). wikipedia.org

The role of the solvent is multifaceted:

Solubilization of Reagents: The solvent must effectively dissolve the ketone substrate, the chiral oxazaborolidine catalyst, and the borane reagent to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis. researchgate.net

Stabilization of Intermediates: Polar aprotic solvents like THF can stabilize the charged or polar intermediates and transition states involved in the reaction mechanism. For instance, the coordination complexes between the catalyst, borane, and ketone are polar species that are well-solvated by THF. mdpi.com

Influence on Reaction Rate: The kinetics of the borane reduction of ketones can be highly dependent on the solvent. In the case of the CBS reduction, THF plays a direct role as a ligand for the borane. The strength of the THF-borane coordination can influence the rate of catalyst activation and the subsequent steps of the catalytic cycle. While THF is generally effective, studies on other reactions have shown that solvent polarity can have a significant effect on reaction rates. For example, in some enantioselective reactions, less polar solvents have been found to accelerate the reaction. mdpi.com However, for borane reductions, the availability and reactivity of the BH3•THF complex make it a preferred choice. rsc.orgacs.org

The following table summarizes the effects of different solvent properties on the reaction.

| Solvent Property | Influence on Reaction |

|---|---|

| Polarity | Affects the stabilization of polar intermediates and transition states, potentially influencing the reaction rate. |

| Coordinating Ability | Solvents like THF form stable and soluble complexes with borane, facilitating its delivery in the reaction. |

| Aprotic Nature | Aprotic solvents are essential as protic solvents would react with the borane reducing agent. |

While THF is the standard, research into solvent effects on similar enantioselective reductions has indicated that tuning the solvent can sometimes lead to improved yields or enantioselectivities. For instance, in some cases, less coordinating solvents might lead to a more active catalytic species, though this must be balanced with the stability and solubility of the reagents. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies for Phenyl(2-thienyl)methanol

The development of environmentally benign and efficient synthetic routes to this compound is a paramount goal for contemporary chemists. Green chemistry principles are at the forefront of this endeavor, aiming to minimize waste, reduce energy consumption, and utilize less hazardous substances.

A significant area of advancement is the use of biocatalysis . The enantiomerically pure production of (S)-Phenyl(thiophen-2-yl)methanol has been successfully demonstrated using biocatalytic methods. cymitquimica.com This approach offers high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis.

Asymmetric synthesis is another critical area of exploration, given the importance of chirality in pharmaceuticals and materials science. Research into novel chiral catalysts and ligands is paving the way for the highly selective synthesis of specific enantiomers of this compound and its derivatives. This includes the investigation of iridium-catalyzed asymmetric hydrogenation, a powerful tool for producing enantiopure alcohols.

Furthermore, flow chemistry is emerging as a transformative technology in chemical synthesis. Its application to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Continuous flow processes can enable precise temperature and pressure management, leading to improved yields and purity.

Photocatalysis represents another innovative approach. While direct photocatalytic synthesis of this compound is still an area of active research, studies on related thiophene-containing molecules suggest the feasibility of using light-driven reactions to construct this scaffold, potentially offering novel and sustainable reaction pathways.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its effective application. Advanced spectroscopic and computational methods are providing unprecedented insights into the molecule's behavior at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. While standard 1D and 2D NMR techniques provide basic structural information, advanced methods are being employed for more detailed analysis. For instance, specialized NMR techniques can be used in chiral analysis to determine the enantiomeric purity of asymmetrically synthesized this compound.

Computational chemistry , particularly Density Functional Theory (DFT) , has become an indispensable tool for complementing experimental data. DFT calculations can provide valuable information on:

Molecular Geometry: Predicting the most stable conformations of the molecule.

Electronic Properties: Understanding the distribution of electrons and identifying reactive sites.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

These computational studies are crucial for rationalizing the reactivity of this compound and for designing new derivatives with desired properties.

| Technique | Application in this compound Research |

| Biocatalysis | Enantioselective synthesis of (S)-Phenyl(thiophen-2-yl)methanol |

| Asymmetric Synthesis | Production of specific enantiomers using chiral catalysts |

| Flow Chemistry | Improved safety, scalability, and control in synthesis |

| Photocatalysis | Potential for novel, light-driven synthetic routes |

| Advanced NMR | Detailed structural analysis and chiral purity determination |

| DFT Calculations | Prediction of molecular geometry, electronic properties, and spectra |

Development of New Reactivity Profiles for Targeted Functionalization

Unlocking the full potential of this compound lies in the ability to selectively modify its structure. Research is actively focused on developing new reactivity profiles to enable the targeted functionalization of both the phenyl and thienyl rings, as well as the hydroxyl group.

The hydroxyl group serves as a key handle for a variety of transformations, including esterification, etherification, and substitution reactions . These modifications can be used to introduce new functional groups and build more complex molecular architectures.

The aromatic rings present opportunities for electrophilic and nucleophilic aromatic substitution reactions . The ability to selectively functionalize specific positions on the phenyl and thienyl rings is crucial for fine-tuning the electronic and steric properties of the molecule. This allows for the creation of a diverse library of derivatives with tailored characteristics.

Furthermore, the this compound scaffold can participate in various catalytic reactions . For example, derivatives of this compound could be explored as ligands for transition metal catalysts or as organocatalysts themselves, leveraging the unique electronic properties of the thiophene (B33073) ring.

Design of Next-Generation Scaffolds Based on the this compound Motif

The this compound motif holds significant promise as a foundational scaffold for the design of next-generation functional molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the combination of aromatic and heteroaromatic rings and a reactive hydroxyl group, make it an attractive starting point for creating novel bioactive compounds and advanced materials.

In medicinal chemistry , the development of new scaffolds is crucial for addressing the challenges of drug resistance and the need for more effective and selective therapeutics. The this compound core can be systematically modified to generate libraries of compounds for screening against various biological targets. The thiophene ring, a common feature in many pharmaceuticals, can engage in specific interactions with biological macromolecules. By exploring different substitution patterns on both the phenyl and thienyl rings, researchers can optimize the pharmacological properties of these novel scaffolds.

In materials science , the unique electronic and photophysical properties of thiophene-containing compounds make them valuable components in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold can be incorporated into larger conjugated systems to create new materials with tailored optical and electronic properties. The ability to functionalize the scaffold allows for the fine-tuning of properties like solubility, processability, and solid-state packing, which are critical for device performance.

The design of these next-generation scaffolds will be heavily reliant on a synergistic approach that combines synthetic chemistry, advanced characterization techniques, and computational modeling. This integrated strategy will enable the rational design and efficient synthesis of new molecules with precisely controlled properties, paving the way for exciting discoveries and applications.

常见问题

Q. What are the primary synthetic routes for Phenyl(2-thienyl)methanol, and how do reaction conditions influence yield?

this compound can be synthesized via condensation reactions between thiophene derivatives and phenolic compounds. Key methods include:

- Acid/Base-Catalyzed Condensation : Using sulfuric acid or sodium hydroxide to facilitate coupling between thiophene and phenyl precursors. Temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., ethanol or dichloromethane) significantly impact yield, with acidic conditions favoring faster reaction rates .

- Multi-Step Synthesis : Grignard reagent reactions (e.g., phenylmagnesium bromide with thiophene aldehydes) or cross-coupling strategies (e.g., Suzuki-Miyaura) for regioselective bond formation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions on the thiophene and phenyl rings. For example, methoxy or ethyl groups on thiophene produce distinct splitting patterns (e.g., δ 2.5–3.5 ppm for methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 204.229 for CHNO analogs) and fragmentation patterns .

- IR Spectroscopy : Hydroxyl (-OH) stretches (~3200–3600 cm) and thiophene ring vibrations (~690–750 cm) validate functional groups .

Advanced Research Questions

Q. How do substitution patterns on the thiophene ring influence biological activity in this compound analogs?

Substituents like ethyl, methoxy, or halogens alter electronic and steric properties, impacting bioactivity:

- Antimicrobial Activity : Ethyl groups at the 2-position enhance lipophilicity, improving membrane penetration in bacterial targets .

- Anticancer Potential : Methoxy-substituted analogs exhibit higher cytotoxicity against cancer cell lines (e.g., IC values <10 μM in HeLa cells) due to increased redox activity .

- Comparative Studies : Methyl analogs show reduced activity compared to ethyl or halogenated derivatives, highlighting the role of substituent size and electronegativity .

Q. What mechanistic insights explain this compound’s reactivity in oxidation and esterification reactions?

- Oxidation : The hydroxymethyl group (-CHOH) oxidizes to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO/HSO). Solvent polarity and temperature modulate reaction pathways (e.g., aqueous vs. anhydrous conditions) .

- Esterification : Catalytic acids (e.g., HSO) or coupling agents (e.g., DCC/DMAP) facilitate ester formation. Steric hindrance from the phenyl ring slows reaction kinetics, requiring prolonged heating (e.g., 24–48 hours at 60°C) .

Q. How can computational modeling optimize this compound derivatives for target-specific interactions?

- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450 or kinase targets) predicts binding affinities. For example, fluorine substitution at the phenyl ring improves hydrogen-bonding interactions with active-site residues .

- QSAR Models : Quantitative structure-activity relationships correlate substituent properties (e.g., logP, polar surface area) with bioactivity, guiding rational design .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Yield Optimization : Multi-step syntheses suffer from cumulative yield losses; microfluidic reactors or flow chemistry improve efficiency .

- Purification : Scaling column chromatography is impractical; alternatives like crystallization or membrane filtration are preferred .

- Stability : Thiophene derivatives are light-sensitive; inert atmospheres (N/Ar) and amber glassware prevent degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。